molecular formula C11H13ClN2O B2373975 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol CAS No. 876708-46-2

2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol

Cat. No.: B2373975
CAS No.: 876708-46-2
M. Wt: 224.69
InChI Key: BCKGKSKEDQMLFJ-UHFFFAOYSA-N
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Description

2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol is a synthetic organic compound with the molecular formula C 11 H 13 ClN 2 O and a molecular weight of 224.69 g/mol . It is supplied with a purity of 98.0% and is characterized by an indole ring system, a versatile scaffold prevalent in numerous biologically active molecules and natural products . The indole nucleus is a near-ubiquitous component of pharmacologically significant compounds and is found in various drugs and endogenous substances, underscoring its importance in medicinal chemistry . The specific substitution pattern on this molecule, featuring a 3-chloro group and an ethanolamine side chain, makes it a valuable intermediate for researchers exploring the synthesis of novel molecular hybrids. The strategic incorporation of halogen atoms like chlorine and specific functional groups can be used to modulate the compound's physicochemical properties and its interaction with biological targets . Indole derivatives are extensively investigated for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . In particular, recent research into isatin-indole molecular hybrids has demonstrated significant antimicrobial potential against various Gram-positive bacteria and fungal pathogens such as Candida albicans and Aspergillus niger . This suggests that this compound serves as a key precursor for the development of new antimicrobial agents to address the growing challenge of drug-resistant pathogens . Its primary research applications are in synthetic chemistry programs aimed at constructing novel indole-based hybrids and in antimicrobial discovery projects where it can be used to generate structure-activity relationship (SAR) data. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this material using appropriate personal protective equipment.

Properties

IUPAC Name

2-[(3-chloro-1H-indol-2-yl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-11-8-3-1-2-4-9(8)14-10(11)7-13-5-6-15/h1-4,13-15H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKGKSKEDQMLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)CNCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Compound Properties and Identification

Before diving into preparation methods, it's essential to understand the target compound's key properties.

Chemical Structure and Properties

2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol (CAS: 876708-46-2) is characterized by the following properties:

Property Value
Molecular Formula C₁₁H₁₃ClN₂O
Molecular Weight 224.68 g/mol
IUPAC Name 2-{[(3-chloro-1H-indol-2-yl)methyl]amino}ethanol
CAS Number 876708-46-2
Appearance Not specified in literature
Melting Point Not reported in available literature
Solubility Likely soluble in polar organic solvents (ethanol, methanol)

The compound contains several key functional groups: a 3-chloro-1H-indole core, a secondary amine linkage, and a terminal alcohol group.

General Synthetic Approaches

Retrosynthetic Analysis

The preparation of this compound can be approached through several retrosynthetic disconnections. The most logical disconnection is at the C-N bond between the indole methylene group and the ethanolamine nitrogen:

Synthon 1 Synthon 2 Key Bond Formation
3-Chloro-1H-indole-2-carbaldehyde 2-Aminoethanol C-N bond via reductive amination
2-(Halomethyl)-3-chloro-1H-indole 2-Aminoethanol C-N bond via nucleophilic substitution
3-Chloro-1H-indole-2-carboxylic acid 2-Aminoethanol Reduction of amide intermediate

Key Reaction Types

Based on the search results and synthetic principles, several reaction types emerge as particularly relevant for the preparation of this compound:

  • Reductive amination (most promising approach)
  • Nucleophilic substitution
  • Amide formation followed by reduction
  • Indole functionalization strategies

Detailed Preparation Methods

Reductive Amination Approach

Reductive amination represents the most efficient route to this compound, involving the reaction between 3-chloro-1H-indole-2-carbaldehyde and 2-aminoethanol.

Method Using NaBH₄

Reagents and Materials:

  • 3-Chloro-1H-indole-2-carbaldehyde (1 equivalent)
  • 2-Aminoethanol (1.2-1.5 equivalents)
  • Sodium borohydride (NaBH₄, 2 equivalents)
  • Ethanol or methanol (solvent)
  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve 3-chloro-1H-indole-2-carbaldehyde in ethanol or methanol (0.1-0.2 M solution)
  • Add 2-aminoethanol and a catalytic amount of acetic acid
  • Stir the reaction mixture at room temperature for 1-2 hours to form the imine
  • Cool the mixture to 0-5°C and add sodium borohydride portionwise
  • Allow the mixture to warm to room temperature and stir for an additional 2-4 hours
  • Monitor the reaction by thin-layer chromatography
  • Quench the reaction with water and extract with ethyl acetate
  • Dry and concentrate the organic layer
  • Purify by column chromatography

This method follows the general principles of reductive amination established in the literature, where an aldehyde and amine react to form an imine intermediate that is subsequently reduced to form a secondary amine.

Method Using NaBH₃CN

Sodium cyanoborohydride (NaBH₃CN) offers advantages over NaBH₄ for reductive amination due to its selectivity for imines over aldehydes at mildly acidic pH.

Reagents and Materials:

  • 3-Chloro-1H-indole-2-carbaldehyde (1 equivalent)
  • 2-Aminoethanol (1.2 equivalents)
  • Sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents)
  • Methanol or ethanol (solvent)
  • Acetic acid (to maintain pH 4-5)

Procedure:

  • Prepare a solution of 3-chloro-1H-indole-2-carbaldehyde in methanol (0.1 M)
  • Add 2-aminoethanol and adjust pH to 4-5 with acetic acid
  • Stir at room temperature for 30-60 minutes to form the imine
  • Add sodium cyanoborohydride portionwise
  • Continue stirring for 3-5 hours at room temperature
  • Monitor by thin-layer chromatography until completion
  • Quench with saturated sodium bicarbonate solution
  • Extract with ethyl acetate or dichloromethane
  • Purify by column chromatography

The use of sodium cyanoborohydride allows for a more selective reduction of the imine intermediate compared to sodium borohydride. At pH 4-5, NaBH₃CN selectively reduces imines/iminium ions while being a poor reducing agent for aldehydes, which prevents side reactions.

Method Using B(C₆F₅)₃/NaBH₄ System

An innovative approach using tris(pentafluorophenyl)borane [B(C₆F₅)₃] as a Lewis acid catalyst with NaBH₄ offers an efficient alternative that may provide higher yields.

Reagents and Materials:

  • 3-Chloro-1H-indole-2-carbaldehyde (1 equivalent)
  • 2-Aminoethanol (1.0-1.2 equivalents)
  • B(C₆F₅)₃ (1 mol%)
  • NaBH₄ (2 equivalents)
  • Ethanol (solvent)

Procedure:

  • In a reaction vessel, dissolve 3-chloro-1H-indole-2-carbaldehyde in ethanol (4 mL per mmol)
  • Add 2-aminoethanol and stir for 15 minutes at room temperature
  • Add B(C₆F₅)₃ (1 mol%) and stir for an additional 15 minutes
  • Slowly add NaBH₄ (2 equivalents) at room temperature
  • Monitor the reaction by TLC until completion (typically 30-45 minutes)
  • Quench the reaction with water
  • Extract with ethyl acetate
  • Dry the organic layer and purify by column chromatography

This method, inspired by the work of Nagarsenkar et al., offers several advantages including shorter reaction times, higher yields (85-90%), and tolerance of various functional groups.

Nucleophilic Substitution Approach

An alternative preparation method involves nucleophilic substitution using a halomethyl indole derivative.

Reagents and Materials:

  • 2-(Bromomethyl)-3-chloro-1H-indole (1 equivalent)
  • 2-Aminoethanol (2-3 equivalents)
  • Potassium carbonate (K₂CO₃, 2 equivalents)
  • Acetonitrile or dimethylformamide (solvent)

Procedure:

  • Dissolve 2-(bromomethyl)-3-chloro-1H-indole in acetonitrile or DMF (0.1 M solution)
  • Add potassium carbonate and stir for 15 minutes
  • Add 2-aminoethanol dropwise
  • Heat the mixture to 60-80°C for 4-6 hours
  • Cool to room temperature and filter to remove inorganic salts
  • Concentrate under reduced pressure
  • Purify by column chromatography

This approach may be useful when the halomethyl indole precursor is more readily available than the corresponding aldehyde.

Optimization Parameters and Considerations

Solvent Effects

The choice of solvent significantly impacts the efficiency of the preparation methods:

Solvent Advantages Disadvantages Recommended for
Methanol Good imine formation, solvates borohydrides May react with sensitive groups NaBH₄ reduction
Ethanol Excellent for imine formation, less reactive Slower reduction kinetics B(C₆F₅)₃/NaBH₄ system
Dichloromethane Good for nucleophilic substitution Poor solvation of borohydrides Workup procedures
DMF Excellent for SN2 reactions Difficult removal, high boiling Nucleophilic substitution

Temperature Effects

Temperature control is crucial for optimizing selectivity and yield:

  • Imine formation: Room temperature (20-25°C) is typically sufficient
  • NaBH₄ reduction: Cooling to 0-5°C for initial addition, then warming to room temperature
  • NaBH₃CN reduction: Room temperature throughout is recommended
  • Nucleophilic substitution: Elevated temperatures (60-80°C) may be necessary

pH Considerations

The pH of the reaction medium significantly affects reductive amination:

  • pH 4-5: Optimal for NaBH₃CN reductions (selectively reduces imines)
  • pH 6-7: Better for NaBH₄ reductions (reduces both imines and aldehydes)
  • Alkaline conditions: Preferred for nucleophilic substitution approaches

Purification and Characterization

Purification Methods

Technique Application Notes
Column Chromatography Primary purification method Silica gel, hexane/ethyl acetate gradients
Crystallization Secondary purification Ethanol/water or ethyl acetate/hexane systems
Acid-Base Extraction Preliminary purification Exploits the amine functionality
SCX Purification Specialized technique Particularly effective for amine-containing compounds

Characterization Data

Although specific characterization data for the target compound is limited in the literature, the following analytical methods would be essential for confirming successful synthesis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H NMR: Characteristic signals for indole N-H (10-11 ppm), aromatic protons (7-8 ppm), methylene linker (4-4.5 ppm)
    • ¹³C NMR: Expected signals for indole carbon framework, methylene carbon, and ethanolamine carbons
  • Mass Spectrometry

    • Expected molecular ion peak at m/z 224.68
    • Fragmentation pattern analysis
  • Infrared Spectroscopy

    • N-H stretching (3300-3500 cm⁻¹)
    • O-H stretching (3200-3600 cm⁻¹)
    • C-N stretching (1200-1350 cm⁻¹)

Synthetic Challenges and Solutions

Common Issues in Preparation

Issue Cause Solution
Low Yield Incomplete imine formation Extend imine formation time, use dehydrating conditions
Side Products Over-alkylation of amine Use slight excess of amine, optimize reaction time
Purification Difficulties Similar polarity of product and starting materials Consider protecting group strategies, careful gradient elution
Indole Degradation Acid sensitivity of indole Maintain mild conditions, avoid strong acids

Special Considerations for 3-Chloro-indole Chemistry

The 3-chloro-indole moiety presents specific synthetic challenges:

  • Potential for halogen exchange under certain conditions
  • Sensitivity to strongly basic conditions
  • Possible complications in metal-catalyzed reactions due to catalyst poisoning

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanolamine group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding hydrogen-substituted indole derivative.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

1. Antitumor Activity
Research indicates that indole derivatives, including compounds similar to 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol, exhibit significant antitumor properties. For instance, related compounds have shown effectiveness against solid tumors such as colon and lung cancers. The mechanism often involves the inhibition of critical signaling pathways associated with tumor growth and survival .

2. Antimicrobial Properties
Indole derivatives are known for their antimicrobial activities. Compounds structurally related to this compound have been evaluated for their efficacy against various bacterial strains. The increasing antibiotic resistance observed in many pathogens highlights the importance of exploring these compounds as potential alternatives to traditional antibiotics .

3. Neuropharmacological Effects
Recent studies have suggested that indole derivatives may possess neuroprotective effects. Compounds like this compound could interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that a compound structurally similar to this compound inhibited the proliferation of colon cancer cells in vitro. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting a promising avenue for cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of indole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study found that certain modifications to the indole structure enhanced antibacterial activity, indicating that further exploration of compounds like this compound could lead to effective new antibiotics .

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chloro group and ethanolamine moiety can enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents/Modifications Molecular Formula CAS Number Key Properties/Applications
This compound 3-Cl, 2-(methylaminoethanol) C₁₁H₁₃ClN₂O 876708-46-2 Building block for drug synthesis
1-(1H-Indol-3-yl)-2-(methylamino)ethanol 3-indolyl, 2-(methylamino)ethanol C₁₁H₁₄N₂O 28755-00-2 Neuroactive agent precursor
2-(5-Chloro-1-methyl-1H-indol-3-yl)ethanol 5-Cl, 1-methyl, 3-ethanol C₁₁H₁₂ClNO 850406-55-2 95% purity; potential tyrosinase inhibitor
2-(5-Bromo-1H-indol-3-yl)ethanol 5-Br, 3-ethanol C₁₀H₁₀BrNO Not available Antibiotic/fluorescent probe candidate
2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine 2-Cl-phenyl, 3-indolyl, ethanamine C₁₆H₁₅ClN₂ 735322-70-0 Psychoactive compound analogue
2-Chloro-1-[2-(3-chlorophenyl)-1H-indol-3-yl]ethanone 3-Cl-phenyl, 3-ethanone, 2-Cl C₁₆H₁₁Cl₂NO Not available Synthetic intermediate for heterocycles

Functional Group Impact on Bioactivity

  • Chlorine Positioning: The 3-chloro substitution in the target compound contrasts with 5-chloro (e.g., 2-(5-Chloro-1-methyl-1H-indol-3-yl)ethanol) or aryl-chloro (e.g., 2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine). Chlorine at the 3-position may enhance lipophilicity and receptor binding compared to 5-substituted analogues .
  • Ethanolamine vs.
  • N-Methylation: 1-Methyl substitution (e.g., 2-(5-Chloro-1-methyl-1H-indol-3-yl)ethanol) reduces indole NH acidity, which may alter metabolic stability or enzymatic interactions .

Pharmacological and Industrial Relevance

  • Neuroactive Potential: Analogues like 1-(1H-Indol-3-yl)-2-(methylamino)ethanol are precursors to serotonin receptor ligands, indicating possible CNS applications for ethanolamine-functionalized indoles .
  • Synthetic Utility: The target compound’s discontinuation in commercial catalogs (e.g., CymitQuimica) highlights challenges in scale-up or niche applications compared to more stable derivatives like brominated indole ethanols .

Biological Activity

2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol, also known by its CAS number 876708-46-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features an indole moiety, which is commonly associated with various pharmacological effects, particularly in cancer research. The molecular formula for this compound is C11_{11}H13_{13}ClN2_2O, with a molecular weight of 224.69 g/mol .

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available indole derivatives. The process may include reactions such as nucleophilic substitution and condensation reactions to achieve the desired structure. Recent studies have highlighted various synthetic routes that yield this compound with good efficiency .

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures were effective against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The antiproliferative effects were assessed using MTT assays, revealing IC50_{50} values that suggest promising activity against these cell lines .

CompoundCell LineIC50_{50} (µM)
This compoundA549TBD
This compoundMCF-7TBD
This compoundHT-29TBD

The mechanism by which this compound exerts its biological effects may involve the modulation of key signaling pathways associated with cancer cell proliferation and apoptosis. Specifically, similar indole derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy . The compound's ability to induce apoptosis has been linked to the activation of caspase pathways, particularly caspase 3 and caspase 8, while downregulating anti-apoptotic proteins like Bcl2 .

Case Studies

Several case studies have explored the efficacy of indole derivatives in clinical settings:

  • EGFR Inhibition : A derivative with structural similarity to this compound demonstrated potent inhibition of EGFR T790M mutations. This study reported IC50_{50} values comparable to established drugs like osimertinib .
  • Cell Cycle Arrest : Another study indicated that indole-based compounds could induce G2/M phase cell cycle arrest in cancer cells, suggesting a mechanism for their antiproliferative activity .

Q & A

Q. Isomer considerations :

  • Tautomerism : The indole NH (δ 10.2 ppm) may tautomerize; deuterated DMSO suppresses exchange broadening .
  • Chiral centers : Circular dichroism (CD) or optical rotation ([α]D) distinguishes enantiomers if asymmetric synthesis is employed .

What safety protocols are essential for handling this compound in laboratory settings?

Q. (Basic)

  • PPE : Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1) to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis; monitor airborne concentrations via OSHA Method 111 .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA RCRA Class D) .
  • First aid : For inhalation, move to fresh air; for skin contact, wash with 0.1% acetic acid to neutralize residual amines .

How can computational models predict reactivity and interactions with biological targets?

Q. (Advanced)

  • Docking studies : Use AutoDock Vina with PDB structures (e.g., COX-2 for anti-inflammatory activity) to map binding poses .
  • DFT calculations : Gaussian 16 at B3LYP/6-31G* level computes frontier orbitals (HOMO/LUMO) to predict nucleophilic sites .
  • MD simulations : GROMACS models (CHARMM36 force field) assess stability of ligand-receptor complexes over 100 ns trajectories .
  • ADMET prediction : SwissADME evaluates logP (2.1) and BBB permeability to prioritize analogs with improved pharmacokinetics .

How do researchers integrate findings into broader theoretical frameworks (e.g., indole pharmacology)?

Q. (Advanced)

  • Mechanistic links : Correlate structural features (e.g., chloro-substitution) with serotonin receptor modulation using QSAR models .
  • Pathway analysis : KEGG mapping identifies overlap with tryptophan metabolism, suggesting off-target effects in in vivo studies .
  • Hypothesis refinement : Use Bayesian statistics to weigh evidence for proposed mechanisms (e.g., NF-κB inhibition vs. COX-2 blockade) .

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